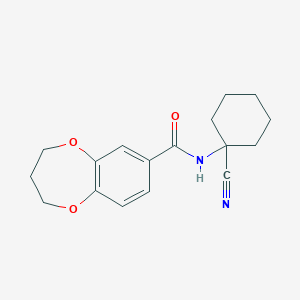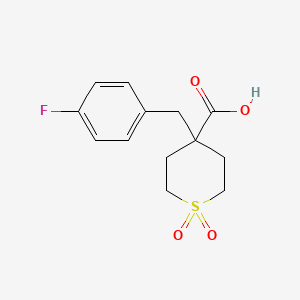![molecular formula C8H4N4O2 B2880037 3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1558138-88-7](/img/structure/B2880037.png)
3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a compound with the CAS Number: 1558138-88-7 . It has a molecular weight of 188.15 . It’s a powder at room temperature .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidine derivatives are synthesized via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .
Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery .
Chemical Reactions Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 . The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .
Physical And Chemical Properties Analysis
“3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a powder at room temperature . It has a molecular weight of 188.15 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
Researchers have explored the synthesis and antiviral properties of various analogues of 3-Cyanopyrazolo[1,5-a]pyrimidine. For instance, the synthesis of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin demonstrated potential antiviral activities against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).
Structural Correction and Chemistry
Another study focused on the chemistry and structural correction of substituted pyrazolo[1,5-a]pyrimidines. Through the investigation of reactions and structural determination by NMR spectroscopy, researchers have contributed to a deeper understanding of these compounds' chemistry (Chimichi et al., 1993).
Anticancer Assessment
The anticancer potential of novel pyrazolo[4,3-c]pyridine derivatives, which include pyrazolo[1,5-a]pyrimidine scaffolds, was evaluated against human breast, liver, and colon carcinoma cell lines. Some compounds showed significant anticancer activity, highlighting the therapeutic potential of these derivatives (Metwally & Deeb, 2018).
Synthesis of Functional Fluorophores
The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines served as key intermediates for creating functional fluorophores. These compounds demonstrated significant fluorescence properties, making them promising candidates for use as fluorescent probes in biological and environmental applications (Castillo et al., 2018).
Development of CK2 Kinase Inhibitors
A study described the identification of 3-cyano-5-aryl-7-aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of CK2 kinase. These inhibitors were developed through structure-guided hybridization, showing effectiveness in inhibiting Akt signaling and cell proliferation in vitro (Dowling et al., 2012).
Wirkmechanismus
Target of Action
The primary target of 3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can effectively halt cell cycle progression .
Mode of Action
3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid interacts with CDK2, inhibiting its activity . This interaction results in the arrest of the cell cycle at various phases, depending on the specific derivative of the compound . For instance, some derivatives can cause cell cycle arrest at the G2/M phase, while others can induce arrest at the G1/S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. This disruption can lead to the prevention of cancer cell proliferation, as the cells are unable to progress through the cell cycle and divide . The downstream effects include reduced tumor growth and potentially, tumor shrinkage.
Pharmacokinetics
The compound’s effectiveness against cdk2 suggests that it has sufficient bioavailability to interact with its target within the cell .
Result of Action
The primary result of the action of 3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is the inhibition of cell cycle progression, leading to the arrest of cancer cell proliferation . Additionally, some derivatives of the compound have been shown to induce apoptosis, or programmed cell death, further contributing to its anticancer effects .
Zukünftige Richtungen
The synthetic transformations involving the pyrazolo[1,5-a]pyrimidine motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .
Eigenschaften
IUPAC Name |
3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c9-1-5-3-11-12-4-6(8(13)14)2-10-7(5)12/h2-4H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSXXJSJRSRZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-(2,2,2-Trifluoroethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B2879955.png)
![(6-Chloro-4-{[1-(4-methoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2879958.png)
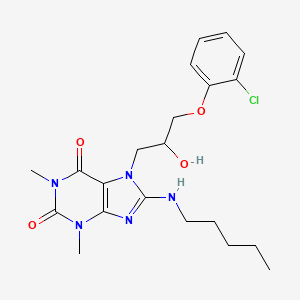
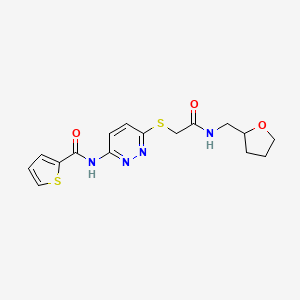

![3-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2879967.png)
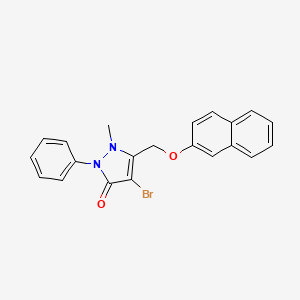
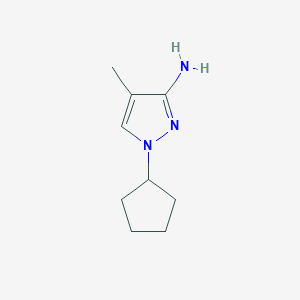
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2879970.png)
![5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2879971.png)
![6-Ethyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2879973.png)
